molecular formula C3H10NO4P B014630 3-(N-Hydroxyamino)propyl Phosphonate CAS No. 66508-11-0

3-(N-Hydroxyamino)propyl Phosphonate

Cat. No. B014630
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04206156

Procedure details

A mixture of dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate (6.04 g), conc. hydrochloric acid (60 ml) and acetic acid (60 ml) was refluxed with stirring for 21 hours. The resultant mixture was concentrated under reduced pressure, and to the residue was added water. The mixture was concentrated under reduced pressure to give a residue, which was washed with acetonitrile and then dissolved in water (10 ml). To the solution were added pyridine (800 ml) and ethanol (4 ml), and then the mixture was allowed to stand overnight at 4° C. to give 3-(N-hydroxyamino)propylphosphonic acid (1.02 g) in the form of crystals. MP: 160°-166° C. (dec.).
Name
dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]([CH2:19][CH2:20][CH2:21][P:22](=[O:33])([O:28]CCCC)[O:23]CCCC)[O:9]CC1C=CC(OC)=CC=1)=O)C(C)C.Cl>C(O)(=O)C>[OH:9][NH:8][CH2:19][CH2:20][CH2:21][P:22](=[O:23])([OH:33])[OH:28]

Inputs

Step One
Name
dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate
Quantity
6.04 g
Type
reactant
Smiles
C(C(C)C)OC(=O)N(OCC1=CC=C(C=C1)OC)CCCP(OCCCC)(OCCCC)=O
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added water
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
was washed with acetonitrile
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (10 ml)
ADDITION
Type
ADDITION
Details
To the solution were added pyridine (800 ml) and ethanol (4 ml)
WAIT
Type
WAIT
Details
to stand overnight at 4° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ONCCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.